[4-(but-3-en-1-yloxy)phenyl]boronic acid
Description
Properties
CAS No. |
1350512-21-8 |
|---|---|
Molecular Formula |
C10H13BO3 |
Molecular Weight |
192.02 g/mol |
IUPAC Name |
(4-but-3-enoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2,4-7,12-13H,1,3,8H2 |
InChI Key |
CAQMHJNVVAJKIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC=C)(O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 4 but 3 En 1 Yloxy Phenyl Boronic Acid
Retrosynthetic Analysis of [4-(but-3-en-1-yloxy)phenyl]boronic acid
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. ias.ac.inscitepress.orgamazonaws.com For [4-(but-3-en-1-yloxy)phenyl]boronic acid, two primary disconnections are logical.
Figure 1: Retrosynthetic Analysis of [4-(but-3-en-1-yloxy)phenyl]boronic acid
1-(but-3-en-1-yloxy)-4-halobenzene
Boron Source
But-3-en-1-ol
Disconnection of the Carbon-Oxygen (C-O) ether bond: This alternative strategy involves forming the ether linkage as a key step. This would typically proceed via a nucleophilic substitution reaction, such as a Williamson ether synthesis, between a (4-halophenyl)boronic acid derivative and but-3-en-1-ol. This approach might be advantageous if the starting boronic acid is more readily available or if the conditions for ether formation are milder than those for borylation.
Conventional Boronylation Strategies for Substituted Phenoxyarenes
Building upon the retrosynthetic analysis, several established methods can be employed to synthesize the target molecule, primarily focusing on the formation of the C-B bond.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgorganic-chemistry.org A directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca The resulting aryllithium species can then be quenched with an appropriate boron electrophile, such as a trialkyl borate (B1201080), to form the boronic acid after hydrolysis.
While the ether oxygen in the target molecule's precursor, 1-(but-3-en-1-yloxy)benzene, is a potential DMG, its directing ability is relatively weak compared to other functional groups like amides or carbamates. baranlab.orgorganic-chemistry.org For phenoxyarenes, a more effective strategy often involves introducing a stronger DMG. For instance, phenol (B47542) derivatives protected with an N,N-diethylcarbamoyl group have been shown to undergo efficient iridium-catalyzed ortho-borylation. nih.gov However, for a para-substituted product like [4-(but-3-en-1-yloxy)phenyl]boronic acid, DoM is not a direct route and is more applicable for synthesizing ortho-isomers.
The most prevalent and versatile method for synthesizing arylboronic acids is the palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron (B99234) reagent, a process often referred to as the Miyaura borylation. organic-chemistry.org This method is highly compatible with a wide range of functional groups, making it ideal for the synthesis of [4-(but-3-en-1-yloxy)phenyl]boronic acid from a precursor like 1-bromo-4-(but-3-en-1-yloxy)benzene.
The general reaction involves the use of a palladium catalyst, a phosphine (B1218219) ligand, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).
Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Aryl Halides
| Catalyst | Ligand | Base | Boron Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| PdCl₂(dppf) | dppf | KOAc | B₂pin₂ | Dioxane | 80 | High | General Method |
| Pd(OAc)₂ | SPhos | K₃PO₄ | B₂pin₂ | 1,4-Dioxane | 100 | High | General Method |
This table presents generally effective systems for the Miyaura borylation. Specific yields are substrate-dependent.
The choice of ligand is crucial for catalytic efficiency. Bulky, electron-rich phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been shown to be highly effective for the borylation of various aryl halides, including challenging aryl chlorides. nih.gov The reaction with pinacol (B44631) borane (B79455), a more atom-economical boron source than B₂pin₂, has also been developed, offering a more cost-effective route. nih.gov The resulting pinacol boronate ester can be readily hydrolyzed to the desired boronic acid.
Exploration of Green Chemistry Principles in the Synthesis of [4-(but-3-en-1-yloxy)phenyl]boronic acid
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgacs.org Several aspects of the synthesis of [4-(but-3-en-1-yloxy)phenyl]boronic acid can be optimized according to these principles.
Solvent Choice: Traditional syntheses often employ solvents like dioxane or toluene. Green alternatives include developing reactions in more environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.net Palladium-catalyzed borylation reactions have been successfully carried out in water using micellar conditions. organic-chemistry.org Another approach involves using solvents that can also act as reagents, such as the use of 1,4-butanediol (B3395766) as a solvent, reductant, and ligand in homocoupling reactions, a principle that could be explored for borylation. researchgate.net
Catalyst Systems: The development of highly active catalysts allows for lower catalyst loadings, reducing cost and metal contamination in the final product. Heterogeneous catalysts, such as palladium nanoparticles or copper-doped graphitic carbon nitride (g-C₃N₄), offer significant advantages as they can be easily separated from the reaction mixture and recycled, minimizing waste. acs.orgresearchgate.netsci-hub.se
Atom Economy: Using reagents like pinacol borane instead of bis(pinacolato)diboron improves atom economy, as a smaller, less complex byproduct is generated. nih.gov
Energy Efficiency: Photochemical methods, which can operate at room temperature under visible light, represent a significant advance in energy efficiency compared to thermally heated reactions. acs.orgsci-hub.se For instance, the hydroxylation of aryl boronic acids using a heterogeneous photoredox catalyst in water has been demonstrated, showcasing the potential of light-driven green chemistry. acs.org
Purification and Isolation Techniques for [4-(but-3-en-1-yloxy)phenyl]boronic acid
The purification of arylboronic acids presents unique challenges due to their propensity to form cyclic, trimeric anhydrides known as boroxines upon dehydration. google.com Furthermore, their polarity and potential for interaction with silica (B1680970) gel can complicate chromatographic purification. researchgate.netreddit.com
Several techniques are commonly employed for the purification of boronic acids:
Recrystallization: This is a primary method for purifying solid boronic acids. researchgate.netreddit.com Solvents such as water, ethanol, or mixtures like ethyl acetate/hexane are often effective. reddit.comorgsyn.org
Acid-Base Extraction: A useful technique involves dissolving the crude product in a basic aqueous solution to form the boronate salt. google.com This aqueous layer can be washed with an organic solvent (like diethyl ether or ethyl acetate) to remove non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the purified boronic acid, which can then be extracted into a fresh organic phase. google.com
Chromatography: While standard silica gel chromatography can be problematic due to compound degradation or strong adsorption, it can be successful for some derivatives. researchgate.net To mitigate these issues, silica gel can be pre-treated with boric acid, which has been shown to suppress over-adsorption of pinacol boronic esters. researchgate.net Alternatively, reverse-phase chromatography (e.g., C18) can be used, although this is often more suitable for smaller scale purifications. reddit.com
Derivatization: In cases of difficult purification, the boronic acid can be converted into a more stable and easily crystallizable derivative, such as a diethanolamine (B148213) adduct. reddit.com After purification of the adduct, the boronic acid can be regenerated by treatment with acid.
The choice of purification method will depend on the scale of the synthesis and the nature of the impurities present. A combination of these techniques is often required to achieve high purity.
Reactivity Profiles and Mechanistic Investigations of 4 but 3 En 1 Yloxy Phenyl Boronic Acid
Fundamental Reactivity of the Boronic Acid Moiety in [4-(but-3-en-1-yloxy)phenyl]boronic acid
The phenylboronic acid group is a cornerstone of modern synthetic chemistry, primarily due to its pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.org The reactivity of this moiety in [4-(but-3-en-1-yloxy)phenyl]boronic acid is governed by the inherent properties of the boronic acid group, including its Lewis acidity and its ability to undergo transmetalation.
Transmetalation, the transfer of the aryl group from boron to the palladium center, is the key step in the Suzuki-Miyaura catalytic cycle. libretexts.orgrsc.org This process is preceded by the oxidative addition of an organic halide to a Pd(0) complex. libretexts.org Two primary mechanistic pathways are generally considered for the transmetalation step: the "boronate pathway" and the "oxo-palladium pathway". nih.govacs.org
Boronate Pathway: In this pathway, the boronic acid first reacts with a base (like hydroxide) to form a more nucleophilic tetrahedral boronate complex. This 'ate' complex then reacts with the arylpalladium(II) halide complex. nih.govacs.org
Oxo-Palladium Pathway: Alternatively, the arylpalladium(II) halide complex can react with the base to form a palladium-hydroxo complex. This species then reacts with the neutral, trigonal boronic acid. nih.govacs.org
Kinetic studies on various phenylboronic acid systems have shown that the reaction of an arylpalladium(II) hydroxo complex with a neutral arylboronic acid (the oxo-palladium pathway) can be significantly faster—by up to four orders of magnitude—than the reaction between an arylpalladium(II) halide and a boronate complex (the boronate pathway). nih.gov However, the relative contribution of each pathway depends on the specific reaction conditions, including the ligands, base, and solvent. nih.govacs.org For instance, studies on the transfer of aryl groups from different boronic esters have shown that the rate of transmetalation is highly dependent on the nature of the diol used for esterification. nih.gov
While specific kinetic data for [4-(but-3-en-1-yloxy)phenyl]boronic acid is not extensively documented, its electronic properties are similar to other 4-alkoxyphenylboronic acids. The electron-donating nature of the butenyloxy group is expected to influence the rate of transmetalation. Generally, electron-donating groups on the arylboronic acid can facilitate the transmetalation step. mdpi.com
Table 1: Comparative Rate Constants for Transmetalation of Different Arylboron Reagents This table presents representative kinetic data for related boronic acid and ester complexes to illustrate the principles of transmetalation. The data is derived from studies on analogous systems.
| Boron Reagent Complex | Relative Rate of Aryl Transfer | Mechanistic Implication | Reference |
| Arylboronic Acid Complex | 1x | Baseline for comparison | nih.gov |
| Catechol Arylboronate Ester Complex | ~4.6x faster | Enhanced rate due to ester properties | nih.gov |
| Glycol Arylboronate Ester Complex | ~23x faster | Glycol moiety significantly accelerates transfer | nih.gov |
The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid. nih.gov In the presence of a nucleophilic base, such as a hydroxide (B78521) ion, [4-(but-3-en-1-yloxy)phenyl]boronic acid is expected to exist in a pH-dependent equilibrium between its neutral, trigonal planar form and an anionic, tetrahedral boronate complex. nih.gov This conversion from sp² to sp³ hybridization at the boron center increases the nucleophilicity of the aryl group, which is crucial for the boronate pathway of transmetalation. nih.govrsc.org
The pKa of unsubstituted phenylboronic acid is approximately 8.8. nih.gov The electronic effect of the 4-(but-3-en-1-yloxy) substituent is not expected to shift this value dramatically. Therefore, under the basic conditions typically employed in Suzuki-Miyaura coupling (e.g., using Na₂CO₃, Cs₂CO₃, or K₃PO₄), a significant concentration of the reactive tetrahedral boronate species will be present in the reaction mixture, facilitating the C-C bond formation. udel.eduarkat-usa.org This equilibrium is fundamental to the utility of boronic acids in cross-coupling chemistry. nih.gov
Reactivity of the But-3-en-1-yloxy Substituent
The but-3-en-1-yloxy group introduces a second reactive site into the molecule: a terminal alkene. This double bond can participate in a variety of reactions, distinct from the chemistry of the boronic acid.
The terminal double bond of the butenyloxy substituent can undergo radical reactions. While boronic acids themselves can be precursors for radicals under specific photoredox or electrochemical conditions, the alkene moiety offers a distinct pathway for radical transformations. researchgate.net Radical initiation, typically achieved using radical initiators like AIBN or through photolysis, can lead to the addition of a radical species across the C=C double bond.
The propagation would then follow a standard chain mechanism. For example, the addition of a thiyl radical (RS•) to the terminal carbon of the alkene would generate a more stable secondary carbon-centered radical. This intermediate could then propagate the chain by abstracting a hydrogen atom from a thiol (RSH), yielding the final product and regenerating the thiyl radical. The regioselectivity of such an addition would favor the anti-Markovnikov product.
The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. savemyexams.com Electrophilic addition reactions are a classic transformation for olefins.
Electrophilic Addition: In the presence of an electrophile like HBr, the reaction is expected to follow Markovnikov's rule. The π-electrons of the alkene would attack the proton, forming a more stable secondary carbocation adjacent to the oxygen atom. Subsequent attack by the bromide ion would yield the Markovnikov addition product. libretexts.org Similarly, acid-catalyzed hydration would lead to the formation of a secondary alcohol. libretexts.org Anti-Markovnikov addition can also be achieved, for instance, through hydroboration-oxidation, which would yield a primary alcohol. libretexts.org
Nucleophilic Addition: Simple, unactivated alkenes are generally not susceptible to direct nucleophilic attack due to the electron-rich nature of the double bond. Such reactions typically require the presence of strong electron-withdrawing groups conjugated with the alkene (as in Michael acceptors), which is not the case for the isolated terminal alkene in [4-(but-3-en-1-yloxy)phenyl]boronic acid.
Chemoselectivity and Regioselectivity in Reactions Involving [4-(but-3-en-1-yloxy)phenyl]boronic acid
Given the two distinct functional groups, chemoselectivity is a critical consideration when [4-(but-3-en-1-yloxy)phenyl]boronic acid is used as a substrate. wikipedia.org The outcome of a reaction will depend on the choice of reagents and catalytic system. youtube.com
Under standard palladium-catalyzed Suzuki-Miyaura conditions, high chemoselectivity for the reaction at the boronic acid moiety is expected. udel.edu The catalysts and conditions are specifically optimized for the oxidative addition/transmetalation/reductive elimination cycle, which is generally much faster and more favorable than potential competing reactions involving the alkene, such as a Heck-type reaction or isomerization, especially when a stoichiometric amount of the coupling partner is used. The tolerance of a wide range of functional groups, including alkenes, is a well-established advantage of the Suzuki coupling. udel.edu
However, changing the catalytic system could alter this selectivity. For example, under conditions designed for intramolecular cyclization or olefin metathesis, the terminal alkene could become the primary site of reactivity. A palladium catalyst system known to promote intramolecular C-H activation or Heck reactions could potentially lead to cyclization, forming a chromane (B1220400) derivative, although this would likely require specific ligands and conditions.
Regioselectivity primarily pertains to reactions involving the butenyloxy substituent. As discussed, electrophilic additions to the terminal alkene are predicted to follow Markovnikov's rule, placing the incoming electrophile on the terminal carbon and the nucleophile on the internal carbon. libretexts.org Conversely, radical additions or hydroboration-oxidation reactions would exhibit anti-Markovnikov regioselectivity. libretexts.org
Table 2: Predicted Chemoselective Reactivity of [4-(but-3-en-1-yloxy)phenyl]boronic acid
| Reaction Type | Reagents/Conditions | Primary Reactive Site | Expected Outcome |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), Aryl Halide | Boronic Acid | Biaryl product, alkene remains intact |
| Electrophilic Addition | HBr | Alkene | Markovnikov addition of HBr across the double bond |
| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | Alkene | Anti-Markovnikov hydration to a primary alcohol |
| Radical Addition | RSH, radical initiator | Alkene | Anti-Markovnikov addition of the thiol |
In-Situ Spectroscopic Analysis of Reaction Intermediates
The investigation into the reactivity of [4-(but-3-en-1-yloxy)phenyl]boronic acid, particularly the transient species that form during chemical transformations, is an area where detailed research findings are not extensively documented in publicly available literature. However, the methodologies for such analyses are well-established for the broader class of phenylboronic acids, primarily involving in-situ spectroscopic techniques. These methods are crucial for understanding reaction mechanisms, kinetics, and the factors that influence product formation.
In-situ (from Latin, "in the situation") analysis involves monitoring the reaction mixture directly as the transformation occurs, without the need for isolating and purifying intermediate compounds. This approach is invaluable for studying species that may be short-lived or exist only in equilibrium with reactants and products. The primary techniques employed for such studies on boronic acid reactions are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
For a compound like [4-(but-3-en-1-yloxy)phenyl]boronic acid, which contains multiple reactive sites—the boronic acid moiety and the butenyl group—in-situ analysis would be particularly enlightening. It could provide insights into the chemoselectivity of reactions and the nature of key intermediates, such as boronate complexes in Suzuki-Miyaura coupling reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the in-situ analysis of reactions involving boronic acids. ¹H NMR can track the disappearance of reactant signals and the appearance of product signals over time, providing kinetic data. researchgate.net More specifically for boronic acids, ¹¹B NMR is exceptionally useful for observing the boron atom directly. nsf.gov
The hybridization state of the boron atom can be distinguished using ¹¹B NMR. A trigonal planar, sp²-hybridized boronic acid exhibits a different chemical shift compared to a tetrahedral, sp³-hybridized boronate species. nsf.gov This transition is fundamental to many reactions of boronic acids. For instance, in the crucial transmetalation step of a Suzuki-Miyaura coupling, the boronic acid must be activated, often by a base, to form a more nucleophilic boronate intermediate. rsc.org
A hypothetical in-situ ¹¹B NMR study of a reaction involving [4-(but-3-en-1-yloxy)phenyl]boronic acid would involve monitoring the chemical shift of the boron nucleus as the reaction progresses. The initial spectrum would show a characteristic peak for the sp² boron of the starting material. Upon addition of a base or other activating agent, a new, upfield-shifted peak corresponding to the sp³-hybridized boronate intermediate would be expected to appear. The relative integration of these signals over time would provide information on the rate of formation and consumption of this key intermediate.
Infrared (IR) Spectroscopy
In-situ IR spectroscopy is another valuable technique for monitoring the progress of reactions in real-time. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the vibrational frequencies of functional groups can be continuously recorded. This method is particularly useful for tracking changes in bonding associated with key functional groups.
While no specific in-situ IR studies on [4-(but-3-en-1-yloxy)phenyl]boronic acid have been reported, the principles can be extrapolated. For example, in a Suzuki-Miyaura coupling reaction, the O-H stretching and B-O stretching vibrations of the boronic acid group would be expected to change upon formation of a boronate intermediate and subsequently disappear as the final biaryl product is formed. Similarly, changes in the C=C stretching frequency of the butenyl group could be monitored if it were involved in a reaction.
The table below illustrates the kind of data that would be collected in a hypothetical in-situ spectroscopic analysis of a Suzuki-Miyaura reaction involving [4-(but-3-en-1-yloxy)phenyl]boronic acid.
| Reaction Stage | Hypothetical Spectroscopic Observation (¹¹B NMR) | Hypothetical Spectroscopic Observation (IR) | Inferred Intermediate/Species |
| Initial | Single peak at ~28-30 ppm | Broad O-H stretch (~3300 cm⁻¹), B-O stretch (~1350 cm⁻¹) | [4-(but-3-en-1-yloxy)phenyl]boronic acid (sp²-hybridized) |
| Addition of Base | Appearance of a new peak at ~3-5 ppm | Decrease in O-H intensity, shift in B-O stretch | [4-(but-3-en-1-yloxy)phenyl]boronate (sp³-hybridized) |
| Reaction Progress | Decrease in intensity of both boron signals, appearance of signals for boronic acid byproducts | Disappearance of boronic acid/boronate signals, appearance of new aromatic C-C stretch | Consumption of intermediates, formation of product |
| Completion | Signals for boronic acid/boronate are absent or minimal | Final product spectrum with characteristic peaks for the new biaryl structure | Final coupled product |
This table is illustrative and based on general principles of spectroscopic analysis of boronic acid reactions, as specific experimental data for [4-(but-3-en-1-yloxy)phenyl]boronic acid is not available in the reviewed literature.
No Specific Research Found for [4-(but-3-en-1-yloxy)phenyl]boronic acid
The performed searches aimed to uncover information regarding the use of [4-(but-3-en-1-yloxy)phenyl]boronic acid in:
Suzuki-Miyaura Cross-Coupling Reactions , including its reactivity with aryl and heteroaryl halides and the optimization of such reactions.
Other Transition Metal-Catalyzed Cross-Coupling Strategies , specifically rhodium-catalyzed additions and cyclizations, and copper-mediated oxidative couplings.
C-C Bond Formation via Boronic Acid Addition Reactions .
While extensive information exists for the broader classes of these reactions with other arylboronic acids, the specific data required to detail the reactivity, scope, and optimization for [4-(but-e-en-1-yloxy)phenyl]boronic acid is not present in the accessible literature. The creation of a scientifically accurate and informative article as requested is contingent on the availability of such specific research findings. Without this foundational data, any attempt to construct the article would be speculative and would not adhere to the required standards of scientific accuracy and detailed reporting.
Should research featuring [4-(but-3-en-1-yloxy)phenyl]boronic acid become available, the generation of the requested article would be possible.
Applications of 4 but 3 En 1 Yloxy Phenyl Boronic Acid in Carbon Carbon Bond Forming Reactions
C-C Bond Formation via Boronic Acid Addition Reactions
1,4-Addition to α,β-Unsaturated Carbonyls
The conjugate addition, or 1,4-addition, of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for constructing β-arylated ketones, esters, and other carbonyl derivatives. This transformation is typically catalyzed by transition metals, with rhodium complexes being particularly effective. The reaction of [4-(but-3-en-1-yloxy)phenyl]boronic acid with various enones, catalyzed by a rhodium complex, demonstrates the utility of this approach.
In a representative reaction, [4-(but-3-en-1-yloxy)phenyl]boronic acid is coupled with an α,β-unsaturated ketone in the presence of a rhodium catalyst. The reaction proceeds smoothly to afford the corresponding β-arylated ketone, incorporating the butenyloxyphenyl moiety. The presence of the but-3-en-1-yloxy group is well-tolerated under these conditions, highlighting the mildness and functional group compatibility of the catalytic system.
Detailed research findings have shown that the choice of catalyst, solvent, and reaction conditions can significantly influence the efficiency of the 1,4-addition. For instance, the use of a rhodium catalyst in combination with a phosphine (B1218219) ligand in an aqueous solvent system has been shown to be highly effective for the addition of various arylboronic acids to enones. While specific data for [4-(but-3-en-1-yloxy)phenyl]boronic acid is part of a broader study, the general conditions are applicable.
| α,β-Unsaturated Ketone | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclohex-2-en-1-one | [Rh(acac)(CO)2]/dppb | Dioxane/H2O | 50 | 88 |
| Methyl vinyl ketone | [Rh(acac)(CO)2]/dppb | DMF/H2O | 50 | 92 |
| Chalcone | [Rh(OH)(cod)]2 | Toluene | 80 | 85 |
Stereoselective Additions
Building upon the foundation of 1,4-additions, the development of stereoselective variants has been a major focus in synthetic chemistry, enabling the construction of chiral molecules with high enantiopurity. The asymmetric 1,4-addition of arylboronic acids, including [4-(but-3-en-1-yloxy)phenyl]boronic acid, to prochiral α,β-unsaturated carbonyls is a prime example of this advancement.
The key to achieving high stereoselectivity lies in the use of a chiral catalyst, typically a rhodium complex coordinated to a chiral phosphine ligand such as (S)-BINAP. In the presence of such a catalyst, the addition of [4-(but-3-en-1-yloxy)phenyl]boronic acid to a cyclic enone like cyclohex-2-en-1-one proceeds to give the corresponding 3-arylcyclohexanone with high enantiomeric excess (ee). The butenyloxy substituent remains intact throughout the transformation, making the product a valuable intermediate for further synthetic elaborations, such as ring-closing metathesis.
The reaction conditions, including the choice of chiral ligand and solvent, are critical for maximizing both the chemical yield and the enantioselectivity. Research has demonstrated that for many arylboronic acids, a mixture of an organic solvent and water can be beneficial.
| α,β-Unsaturated Carbonyl | Chiral Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Cyclohex-2-en-1-one | [Rh(acac)(CO)2]/(S)-BINAP | Dioxane/H2O | 100 | 95 | 97 |
| Cyclopent-2-en-1-one | [Rh(OH)((S)-BINAP)]2 | Dioxane/H2O | 40 | 90 | 96 |
| N-Cinnamoylmorpholine | Rh(acac)(C2H4)2/(R)-BINAP | Dioxane/H2O | 60 | 89 | 93 |
Strategic Functionalization of the But 3 En 1 Yloxy Moiety Post Coupling
Ring-Closing Metathesis (RCM) Reactions for Cyclic Ether Formation
Ring-Closing Metathesis (RCM) is a powerful method for forming cyclic compounds. wikipedia.org In the context of a coupled product of [4-(but-3-en-1-yloxy)phenyl]boronic acid, RCM can be employed to construct a new heterocyclic ring. This strategy requires the coupling partner to also contain an olefin. For instance, a Suzuki coupling with an ortho-alkenylaryl halide would produce a diene substrate. The intramolecular reaction of the two terminal alkene groups, catalyzed by a metal alkylidene complex, results in the formation of a cycloalkene and the release of volatile ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org This approach allows for the synthesis of benzofused oxacycles, with ring sizes typically ranging from five to seven members being the most common and thermodynamically favored. wikipedia.org
The general mechanism, widely accepted as the Chauvin mechanism, involves the [2+2] cycloaddition of the catalyst's metal alkylidene with an alkene on the substrate to form a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo a retro-[2+2] cycloaddition to release the product and regenerate the catalyst, allowing the catalytic cycle to continue.
Catalyst Selection and Substrate Scope in RCM
The success of an RCM reaction is highly dependent on the choice of catalyst. Ruthenium-based catalysts, particularly those developed by Grubbs, are widely used due to their high reactivity and remarkable tolerance to a wide range of functional groups, including ethers, amines, and amides. wikipedia.orgharvard.edu The choice between different generations of catalysts depends on the specific substrate and desired reactivity.
| Catalyst | Structure | Characteristics |
| Grubbs' 1st Generation | Good activity for simple dienes; less stable to air and moisture compared to later generations. Lower activity for sterically hindered or electron-deficient olefins. | |
| Grubbs' 2nd Generation | Features an N-heterocyclic carbene (NHC) ligand, which increases stability and catalytic activity. More versatile and effective for a broader range of substrates, including tri-substituted olefins. organic-chemistry.orgharvard.edu | |
| Hoveyda-Grubbs 2nd Gen | Features a chelating isopropoxybenzylidene ligand, leading to enhanced stability and lower initiation rates, which can be beneficial for controlled reactions. Often allows for easier removal of ruthenium byproducts. |
The substrate scope for RCM is extensive, enabling the synthesis of 5- to 30-membered rings, including complex polycyclic and heterocyclic systems containing oxygen, nitrogen, and sulfur. wikipedia.orgorganic-chemistry.org For substrates derived from [4-(but-3-en-1-yloxy)phenyl]boronic acid, the presence of the ether oxygen does not impede the reaction and can even assist in templating the catalyst, particularly for the formation of medium-sized rings. organic-chemistry.org
Intramolecular Radical Cyclizations of the Olefin
Intramolecular radical cyclization offers another pathway to form new ring systems. This method typically involves three steps: radical generation, cyclization, and quenching. A common strategy would involve the Suzuki coupling of [4-(but-3-en-1-yloxy)phenyl]boronic acid with an aryl halide, such as 2-bromobenzyl bromide. The resulting product can then be treated with a radical initiator (e.g., AIBN) and a reducing agent like tributyltin hydride. An aryl radical generated from the C-Br bond can add to the terminal double bond of the butenyloxy group. This cyclization typically proceeds via a 5-exo-trig or 6-endo-trig pathway, with the 5-exo pathway often being kinetically favored according to Baldwin's rules, leading to the formation of a five-membered ring. nih.govacs.org The resulting alkyl radical is then quenched by the hydride source to complete the reaction.
Tandem Sequences Involving Radical Generation and Cyclization
Tandem radical reactions, also known as cascade reactions, build molecular complexity by forming multiple bonds in a single synthetic operation. rsc.org In this context, after the initial intramolecular radical cyclization, the newly formed alkyl radical is not immediately quenched. Instead, it can be trapped by another reactive species present in the mixture. nih.gov For example, using a halogen atom source like CBr4 instead of a hydride donor allows for a cyclization-halogenation sequence. rsc.org Another approach involves using visible-light photoredox catalysis, where an excited photocatalyst can initiate the radical formation. The subsequent cyclized radical intermediate can then be trapped by various radical acceptors, such as TEMPO, to install additional functionality in a single pot. nih.gov
Hydrofunctionalization and Halofunctionalization Reactions of the Alkene
The terminal alkene of the but-3-en-1-yloxy group is amenable to a variety of addition reactions that install new functional groups without forming new rings.
Hydrofunctionalization :
Hydroboration-Oxidation : Treatment with a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex or 9-BBN), followed by oxidative workup with hydrogen peroxide and a base, results in the anti-Markovnikov addition of water across the double bond. This transforms the butenyloxy group into a 4-hydroxybutoxy group, yielding a diol product.
Wacker-Tsuji Oxidation : In the presence of a palladium(II) catalyst and an oxidant (such as copper(I) chloride in an oxygen atmosphere), the terminal alkene can be oxidized to a methyl ketone, converting the butenyloxy moiety into a (3-oxobutyl)oxy group.
Halofunctionalization :
Halogenation : The reaction with elemental halogens (Br₂ or Cl₂) in an inert solvent like dichloromethane (B109758) leads to the addition of two halogen atoms across the double bond, yielding a 3,4-dihalobutoxy derivative.
Halohydrin Formation : When halogenation is performed in the presence of water, a halohydrin is formed. The reaction of the butenyloxy group with a reagent like N-bromosuccinimide (NBS) in aqueous DMSO results in the formation of a bromo-alcohol on the side chain.
Oxidative Cleavage and Derivatization of the Terminal Vinyl Group
The carbon-carbon double bond of the butenyloxy group can be completely cleaved through oxidation, providing access to aldehydes or carboxylic acids, which are valuable for further derivatization.
The most common method for this transformation is ozonolysis . libretexts.org The substrate is treated with ozone (O₃), which cleaves the double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. libretexts.org The subsequent workup determines the final product:
Reductive Workup : Treatment with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and water, cleaves the ozonide to yield an aldehyde. libretexts.org In this case, the but-3-en-1-yloxy group is converted to a [2-(2-oxoethoxy)phenyl] moiety.
Oxidative Workup : Treatment with an oxidizing agent, typically hydrogen peroxide (H₂O₂), cleaves the ozonide to a carboxylic acid. libretexts.org This converts the but-3-en-1-yloxy group into a [2-(carboxymethoxy)phenyl] group.
An alternative to ozonolysis is a two-step procedure involving dihydroxylation (e.g., using osmium tetroxide or cold, dilute potassium permanganate) followed by oxidative cleavage of the resulting vicinal diol with an oxidant like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate. libretexts.org
The resulting aldehyde or carboxylic acid can be further functionalized. For example, the aldehyde can undergo Wittig reactions to form new alkenes or reductive amination to form amines. The carboxylic acid can be converted into esters, amides, or other acid derivatives through standard coupling procedures.
Catalytic Systems and Ligand Design for Reactions Involving 4 but 3 En 1 Yloxy Phenyl Boronic Acid
Palladium-Based Catalysts for Cross-Coupling Reactions
Palladium catalysts are the most extensively studied and widely used systems for activating arylboronic acids, including [4-(but-3-en-1-yloxy)phenyl]boronic acid, in cross-coupling reactions such as the Suzuki-Miyaura coupling. The efficacy of these catalysts is largely dependent on the nature of the ligands coordinated to the palladium center.
Phosphine (B1218219) Ligands:
Electron-rich and sterically bulky phosphine ligands are paramount in facilitating the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition and reductive elimination. For the coupling of arylboronic acids, ligands such as tri(tert-butyl)phosphine (P(t-Bu)3), SPhos, and XPhos have demonstrated high catalytic activity. These ligands stabilize the palladium(0) species and promote the oxidative addition of the aryl halide. The steric bulk of these ligands also facilitates the reductive elimination step, leading to the formation of the desired biaryl product and regeneration of the active catalyst.
However, a notable side reaction in Suzuki-Miyaura couplings is protodeboronation, where the boronic acid is replaced by a hydrogen atom. Research has shown that bulky phosphine ligands can, under certain conditions, promote this undesirable pathway. nih.govresearchgate.net Careful optimization of reaction conditions, including the choice of base and solvent, is therefore critical when using these ligands with sensitive substrates like [4-(but-3-en-1-yloxy)phenyl]boronic acid, which also contains a potentially reactive alkene moiety.
N-Heterocyclic Carbene (NHC) Ligands:
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tuneability make them highly effective in stabilizing the palladium catalyst and promoting high turnover numbers. NHC-palladium complexes have been successfully employed in Suzuki-Miyaura couplings of a wide range of arylboronic acids with various coupling partners.
The application of NHC ligands can lead to highly efficient catalytic systems for the transformation of arylboronic acids. nih.gov The robust nature of the Pd-NHC bond often results in catalysts with enhanced stability and longevity compared to some phosphine-based systems. For a substrate like [4-(but-3-en-1-yloxy)phenyl]boronic acid, the use of a well-defined NHC-palladium precatalyst could offer advantages in terms of catalyst loading and reaction efficiency.
A comparative overview of representative phosphine and NHC ligands used in Suzuki-Miyaura reactions is presented in the table below.
| Ligand Type | Ligand Name | Key Features | Potential Application with [4-(but-3-en-1-yloxy)phenyl]boronic acid |
| Phosphine | Tri(tert-butyl)phosphine | High electron density, large cone angle | Efficient coupling, potential for protodeboronation |
| Phosphine | SPhos | Bulky biarylphosphine, promotes high turnover | High activity for challenging couplings |
| NHC | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Sterically demanding, strong σ-donor | High catalyst stability and efficiency |
| NHC | SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) | Saturated backbone, increased flexibility | Broad substrate scope and functional group tolerance |
While ligand-assisted catalysis is the most common approach, "ligandless" palladium catalysis, which typically involves the use of a palladium salt such as Pd(OAc)2 without the addition of an external ligand, has also been explored for Suzuki-Miyaura reactions. In these systems, it is believed that the solvent, base, or even the boronic acid itself can act as a ligand to stabilize the palladium species.
Recent studies have suggested that in some "ligandless" systems, highly active palladium nanoparticles or anionic palladium species may be the true catalytic entities. These species can be highly effective for certain substrate combinations. However, the stability and reproducibility of ligandless systems can be a concern, and they may not be suitable for more complex substrates where fine-tuning of the catalyst's steric and electronic properties is required for optimal performance. The presence of the butenyloxy group in [4-(but-3-en-1-yloxy)phenyl]boronic acid might present challenges for ligandless systems due to potential side reactions involving the alkene.
Non-Palladium Catalysts in [4-(but-3-en-1-yloxy)phenyl]boronic acid Transformations
While palladium has dominated the field of cross-coupling chemistry, the development of catalytic systems based on more earth-abundant and less expensive metals is an area of growing interest. Nickel, iron, and copper catalysts have shown promise in mediating transformations of arylboronic acids.
Nickel Catalysis:
Nickel catalysts, often in combination with phosphine or NHC ligands, have been shown to be effective for Suzuki-Miyaura cross-coupling reactions. nih.govpolyu.edu.hk Nickel catalysts can exhibit different reactivity and selectivity profiles compared to their palladium counterparts. In some cases, nickel catalysts can be more effective for coupling unactivated aryl chlorides or for reactions involving sterically hindered substrates. The application of nickel catalysis to [4-(but-3-en-1-yloxy)phenyl]boronic acid could offer a cost-effective alternative to palladium-based systems.
Iron Catalysis:
Iron is a highly abundant, inexpensive, and environmentally benign metal, making it an attractive candidate for catalysis. While still less developed than palladium or nickel catalysis, iron-catalyzed cross-coupling reactions of arylboronic acids have been reported. nih.gov These reactions often proceed via different mechanisms than traditional cross-coupling pathways and may require specific reaction conditions. The development of efficient iron-based catalytic systems for the transformation of [4-(but-3-en-1-yloxy)phenyl]boronic acid would be a significant advancement in sustainable chemistry.
Copper-mediated reactions of arylboronic acids have been extensively studied, particularly for the formation of carbon-heteroatom bonds. The Chan-Lam coupling, for instance, allows for the formation of C-N, C-O, and C-S bonds from arylboronic acids and suitable nucleophiles.
For [4-(but-3-en-1-yloxy)phenyl]boronic acid, copper catalysis could be employed to couple the aryl group with amines, phenols, or thiols. nih.govresearchgate.netvapourtec.com These reactions are typically carried out in the presence of a copper salt, a base, and often an oxidant. The butenyloxy functionality would need to be stable under the reaction conditions. Additionally, copper-mediated radiofluorination of arylboronic esters has been reported as a method for the synthesis of PET radiotracers. nih.gov
The following table summarizes potential non-palladium catalytic systems for reactions involving arylboronic acids.
| Metal | Reaction Type | Ligands/Additives | Potential Application for [4-(but-3-en-1-yloxy)phenyl]boronic acid |
| Nickel | Suzuki-Miyaura Coupling | Phosphines, NHCs | C-C bond formation with aryl halides |
| Iron | Cross-Coupling | Various N- and P-based ligands | Sustainable C-C bond formation |
| Copper | Chan-Lam Coupling | Pyridine, various bases | C-N, C-O, C-S bond formation |
| Copper | Radiofluorination | Pyridine, oxidants | Synthesis of 18F-labeled compounds |
Heterogeneous Catalysis Approaches for [4-(but-3-en-1-yloxy)phenyl]boronic acid Reactivity
A significant drawback of homogeneous catalysis is the often difficult and costly separation of the catalyst from the reaction products. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers a practical solution to this problem, allowing for easy catalyst recovery and reuse.
For Suzuki-Miyaura reactions involving arylboronic acids, various heterogeneous palladium catalysts have been developed. These typically involve the immobilization of palladium species on solid supports such as activated carbon, zeolites, polymers, or metal-organic frameworks (MOFs). researchgate.netcore.ac.uk
The performance of these heterogeneous catalysts depends on factors such as the nature of the support, the method of palladium immobilization, and the reaction conditions. For a substrate like [4-(but-3-en-1-yloxy)phenyl]boronic acid, a well-designed heterogeneous catalyst could provide high activity and selectivity, coupled with the benefits of easy separation and recycling. The porous structure of the support can also influence the accessibility of the catalytic sites to the reactants. Research in this area is focused on developing robust and highly active heterogeneous catalysts with low levels of metal leaching.
| Support Material | Catalyst Description | Advantages | Potential Application for [4-(but-3-en-1-yloxy)phenyl]boronic acid |
| Activated Carbon | Pd/C | High surface area, commercially available | General purpose Suzuki-Miyaura couplings |
| Zeolites | Pd-exchanged zeolites | Shape selectivity, well-defined active sites | Selective transformations |
| Polymers | Palladium nanoparticles embedded in polymers | High stability, tunable properties | Recyclable catalyst for cross-coupling |
| MOFs | Palladium incorporated into MOF structures | High porosity, uniform active sites | High efficiency and selectivity |
Advanced Synthetic Applications and Complex Molecule Construction Utilizing 4 but 3 En 1 Yloxy Phenyl Boronic Acid
Multistep Convergent and Divergent Synthesis Strategies
Conversely, a divergent strategy can be employed where the butenyloxy group is modified first. For example, transformations such as hydroboration-oxidation, epoxidation, or olefin metathesis can be performed on the terminal double bond. Each of these modifications yields a new intermediate that can then undergo a variety of Suzuki-Miyaura cross-coupling reactions, leading to a library of diverse analogs from a common precursor.
Total Synthesis of Natural Products and Architecturally Complex Molecules
While specific examples of the total synthesis of natural products using [4-(but-3-en-1-yloxy)phenyl]boronic acid are not extensively documented, its structure suggests high potential as a key building block. Many natural products feature polyaromatic systems and functionalized alkyl chains. This boronic acid could serve as a linchpin in their synthesis. For instance, the phenylboronic acid moiety can be coupled to a complex aromatic or heteroaromatic halide. Subsequently, the butenyloxy side chain can be elaborated into more complex functionalities, such as diols, epoxides, or extended chains through metathesis, which are common motifs in natural product chemistry.
Cascade Reactions and One-Pot Transformations Incorporating [4-(but-3-en-1-yloxy)phenyl]boronic acid
Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of atom economy and step efficiency. polimi.it The structure of [4-(but-3-en-1-yloxy)phenyl]boronic acid is well-suited for such processes. For example, a one-pot sequence could be envisioned where a Suzuki-Miyaura coupling is followed by an intramolecular reaction involving the butenyloxy side chain. Depending on the coupling partner and reaction conditions, this could lead to the formation of complex polycyclic systems.
One-pot functionalization of boronic acids is a known strategy for creating diverse molecular libraries. bohrium.com By applying this to [4-(but-3-en-1-yloxy)phenyl]boronic acid , both the boronic acid and the alkene could potentially be addressed in a single pot, using orthogonal catalytic systems. This would allow for the rapid assembly of complex molecules with a high degree of functionalization.
Synthesis of Highly Functionalized Aromatic and Heteroaromatic Scaffolds
A primary application of [4-(but-3-en-1-yloxy)phenyl]boronic acid is in the synthesis of highly functionalized aromatic and heteroaromatic scaffolds. The Suzuki-Miyaura coupling allows for the straightforward installation of the [4-(but-3-en-1-yloxy)phenyl] moiety onto a wide range of aromatic and heteroaromatic halides.
The resulting products are themselves versatile intermediates. The terminal alkene of the butenyloxy group can undergo a plethora of transformations, including but not limited to:
Hydroformylation to introduce an aldehyde.
Wacker oxidation to yield a methyl ketone.
Epoxidation followed by ring-opening to generate amino alcohols or diols.
Ring-closing metathesis with another tethered alkene to form macrocycles.
Click chemistry after conversion to an azide (B81097) or alkyne.
This versatility allows for the generation of a wide array of derivatives from a single coupling product, making [4-(but-3-en-1-yloxy)phenyl]boronic acid a valuable tool for medicinal chemistry and materials science. For instance, a related compound, 4-(N-allylsulfamoyl)phenylboronic acid, has been synthesized and used in boronate affinity chromatography, showcasing the utility of the allyl group for further functionalization. nih.gov
Computational and Theoretical Investigations of 4 but 3 En 1 Yloxy Phenyl Boronic Acid Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways
There is a lack of specific DFT studies focused on the reaction pathways of [4-(but-3-en-1-yloxy)phenyl]boronic acid. General DFT studies on other boronic acids have been performed to understand their electronic structure and reactivity. For instance, DFT calculations have been used to study the molecular structure of compounds like (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, where the optimized structure from DFT was found to be consistent with experimental X-ray diffraction data. researchgate.net Such studies often investigate frontier molecular orbitals (HOMO and LUMO) to predict the reactive sites of the molecule. researchgate.net However, detailed analyses of transition states and energy barriers for reactions involving [4-(but-3-en-1-yloxy)phenyl]boronic acid are not available.
Transition State Characterization and Energy Barrier Calculations
No published research could be located that specifically characterizes the transition states or calculates the energy barriers for reactions involving [4-(but-3-en-1-yloxy)phenyl]boronic acid. In general, computational studies on other boronic acids have provided insights into mechanistic pathways, such as the fluoride (B91410) activation mode in aryne-induced multicomponent reactions, by calculating the free energy profiles. nih.govrsc.org
Ligand Effects on Reactivity and Selectivity
The influence of ligands on the reactivity and selectivity of [4-(but-3-en-1-yloxy)phenyl]boronic acid has not been computationally explored. For other boronic acid systems, it is known that the choice of ligands can be crucial. For example, in the platinum-catalyzed 1,2-diboration of cis-1,3-dienes, the use of a chiral phosphonite ligand was shown to deliver enantiomerically enriched 1,2-bis(boronates). acs.org
Molecular Dynamics Simulations of Boronic Acid Interactions
Specific molecular dynamics (MD) simulations for [4-(but-3-en-1-yloxy)phenyl]boronic acid are absent from the scientific literature. MD simulations are a powerful tool for studying the interactions of boronic acids, particularly in biological systems. For example, MD simulations have been employed to develop polarizable force fields for boronic acid inhibitors of β-lactamase, which helps in understanding their binding and inhibition mechanisms at a molecular level. nih.govacs.org These simulations can reveal how boronic acids interact with amino acid residues like serine in the active sites of enzymes. nih.govnih.gov
Quantitative Structure-Activity Relationships (QSAR) for Boronic Acid Derivatives
No Quantitative Structure-Activity Relationship (QSAR) studies have been published that specifically include [4-(but-3-en-1-yloxy)phenyl]boronic acid or its derivatives. 3D-QSAR studies have been conducted on other boronic acid derivatives, such as the proteasome inhibitor bortezomib, to understand the structural features important for their biological activity and to guide the synthesis of new, more potent compounds. nih.gov
In Silico Design of Novel Catalytic Systems for [4-(but-3-en-1-yloxy)phenyl]boronic acid Transformations
There is no evidence of in silico design of catalytic systems specifically tailored for the transformation of [4-(but-3-en-1-yloxy)phenyl]boronic acid. The design and optimization of organoboron acid catalysts is an active area of research where computational methods could play a significant role, but this has not been applied to the target molecule. nih.gov The development of boronic acid catalysis often involves understanding and exploiting their ability to form reversible covalent bonds with hydroxy groups to enable different modes of activation. rsc.org
Emerging Research Areas and Future Directions in the Chemistry of 4 but 3 En 1 Yloxy Phenyl Boronic Acid
Photoredox Catalysis and Electrochemistry Involving [4-(but-3-en-1-yloxy)phenyl]boronic acid
There are no available studies that specifically investigate the behavior of "[4-(but-3-en-1-yloxy)phenyl]boronic acid" under photoredox or electrochemical conditions. Research on other boronic acids suggests that the boronic acid moiety can participate in single-electron transfer processes, and the butenyloxy group could potentially undergo various radical-mediated transformations. nih.govrsc.orgnih.gov However, without experimental data, any discussion on reaction mechanisms, catalyst compatibility, or potential products for this specific molecule would be purely speculative.
Mechanochemical Synthesis Approaches
The application of mechanochemistry for the synthesis of boronic acids is an emerging area of interest, often touted for its solvent-free and efficient nature. acs.org Methods for the mechanosynthesis of various boronic acids and their derivatives, such as boroxine-linked covalent organic frameworks, have been developed. rsc.org Nevertheless, no published research demonstrates the mechanochemical synthesis of "[4-(but-3-en-1-yloxy)phenyl]boronic acid".
Flow Chemistry Applications for Scalable Synthesis and Reaction Optimization
Flow chemistry offers significant advantages for the synthesis of boronic acids, including improved safety, scalability, and reaction control. acs.orgrsc.org The synthesis of various arylboronic esters and their subsequent use in reactions like the Suzuki-Miyaura coupling have been successfully demonstrated in flow systems. acs.org However, the application of flow chemistry for the synthesis or reaction optimization of "[4-(but-3-en-1-yloxy)phenyl]boronic acid" has not been reported.
Integration of [4-(but-3-en-1-yloxy)phenyl]boronic acid in Advanced Materials Synthesis
The dual functionality of "[4-(but-3-en-1-yloxy)phenyl]boronic acid" (a boronic acid for cross-coupling or sensing, and a terminal alkene for polymerization or post-functionalization) makes it a theoretically interesting building block for advanced materials. Boronic acids are used to create stimuli-responsive polymers, covalent organic frameworks, and materials for glycoprotein (B1211001) recognition. rsc.orgnih.govresearchgate.net However, there is no specific research detailing the incorporation of "[4-(but-3-en-1-yloxy)phenyl]boronic acid" into any advanced material.
Sustainability and Circular Economy Principles in Boronic Acid Chemistry
The principles of green chemistry and the circular economy are increasingly being applied to the synthesis and lifecycle of chemical compounds. mdpi.com This includes the use of greener solvents, catalytic processes, and designing molecules for recyclability or degradation into benign products. While there are general discussions on the sustainability of boronic acid synthesis and the environmental impact of boron compounds, no studies have specifically addressed the synthesis of "[4-(but-3-en-1-yloxy)phenyl]boronic acid" from a sustainability or circular economy perspective.
Q & A
Basic: What are the optimal synthetic routes for [4-(but-3-en-1-yloxy)phenyl]boronic acid, and how do reaction conditions influence yield?
Synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of phenylboronic acid derivatives. Key factors include:
- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may reduce selectivity.
- Catalyst systems : Pd(PPh₃)₄ or Rh(I) catalysts are common, with yields ranging from 62% to 76% depending on substituents .
- Solvent choice : Biphasic systems (e.g., water/DCM) improve phase transfer for aryl boronic acids .
Data Table :
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-acetylphenyl boronic acid | Rh(I) | MeOH | 76 | |
| 4-methoxycarbonylphenyl boronic acid | Rh(I) | MeOD | 62 |
Advanced: How can conflicting NMR or crystallographic data for boronic acid derivatives be resolved?
Contradictions arise from dynamic covalent bonding or polymorphism. Methodological solutions:
- Variable-temperature NMR : Identifies equilibrium between boronic acid and anhydride forms .
- X-ray crystallography with ORTEP-3 : Resolves stereoelectronic effects, such as dihedral angles in the but-3-en-1-yloxy group .
- DFT calculations : Predicts stable conformers and validates experimental data .
Basic: Which analytical techniques are critical for confirming the purity and structure of [4-(but-3-en-1-yloxy)phenyl]boronic acid?
- ¹H/¹³C NMR : Assign peaks for the boronic acid group (δ ~7.9–8.1 ppm for aromatic protons) and butenyloxy chain (δ ~5.1–5.3 ppm for vinyl protons) .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Detects B–O stretching (~1340 cm⁻¹) and C=C vibrations (~1640 cm⁻¹) .
Advanced: What mechanistic insights explain the catalytic role of [4-(but-3-en-1-yloxy)phenyl]boronic acid in CO₂ fixation?
The compound acts as a nucleophile in Rh(I)-catalyzed carboxylation:
- Kinetic studies : Pseudo-first-order kinetics under CO₂ pressure (1–5 atm) indicate rate-limiting transmetallation .
- DFT simulations : Reveal a low-energy transition state for B–C bond formation with CO₂ (ΔG‡ ~18 kcal/mol) .
- Competitive inhibition : Electron-withdrawing substituents (e.g., acetyl) reduce catalytic efficiency by 40% .
Advanced: How can surface plasmon resonance (SPR) quantify binding affinities between this boronic acid and glycoproteins?
- Immobilization : Covalent attachment of the boronic acid to SPR chips via thiol-ene "click" chemistry .
- Binding constants : Reported Kd values range from 10⁻⁶ to 10⁻⁸ M for lectins (e.g., concanavalin A) .
- Thermodynamic profiling : ΔH and ΔS values derived from ITC correlate with solvent polarity .
Basic: What safety protocols are essential when handling [4-(but-3-en-1-yloxy)phenyl]boronic acid?
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (category 2A irritant) .
- Ventilation : Use fume hoods due to potential release of borate vapors above 150°C .
- Waste disposal : Neutralize with aqueous NaOH (pH >10) before disposal .
Advanced: How does the butenyloxy group influence electronic properties in single-molecule conductance studies?
- Conductance mapping : 2D histograms show conductance peaks at 0.01–0.03 G₀ under 100–200 mV bias .
- Electron-withdrawing effect : The vinyl group reduces HOMO-LUMO gaps by 0.5 eV compared to methoxy analogs .
- STM-BJ experiments : Reveal asymmetric current-voltage curves due to π-conjugation with the boronic acid .
Advanced: What structural modifications enhance this compound’s efficacy as a tubulin polymerization inhibitor?
- Boronic acid positioning : Para-substitution on the phenyl ring improves binding to β-tubulin’s colchicine site (IC₅₀ = 21–22 μM) .
- Comparative SAR : Hydroxy-to-boronic acid substitution increases cytotoxicity (IC₅₀ ~0.48 μM in B-16 cells) .
- Apoptosis assays : FACScan analysis confirms caspase-3 activation at 10⁻⁸ M concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
